tert-Butyl phenyl methylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl phenyl methylphosphonate is an organophosphorus compound that features a phosphonate group bonded to a phenyl ring and a tert-butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tert-Butyl phenyl methylphosphonate can be synthesized through several methods. One common approach involves the reaction of phenylphosphonic dichloride with tert-butyl alcohol and methyl alcohol under controlled conditions. The reaction typically requires a catalyst, such as a base, to facilitate the formation of the phosphonate ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and catalysts. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl phenyl methylphosphonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphonic acid derivatives.
Oxidation: It can be oxidized to form phosphonic acids or other oxidized phosphorus compounds.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of water and an acid or base catalyst.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Major Products Formed
Hydrolysis: Produces phosphonic acids and alcohols.
Oxidation: Yields oxidized phosphorus compounds.
Substitution: Results in substituted phenyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
tert-Butyl phenyl methylphosphonate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of tert-Butyl phenyl methylphosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it effective in catalysis and enzyme inhibition. The compound’s ability to mimic natural phosphates allows it to interfere with biological pathways involving phosphorylation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl methylphosphonate: Lacks the tert-butyl group, resulting in different steric and electronic properties.
tert-Butyl methylphosphonate: Lacks the phenyl group, affecting its reactivity and applications.
Phenyl phosphonic acid: Contains a phosphonic acid group instead of a phosphonate ester, leading to different chemical behavior.
Uniqueness
tert-Butyl phenyl methylphosphonate is unique due to the presence of both a tert-butyl group and a phenyl ring, which confer distinct steric and electronic properties. These features make it versatile in various chemical reactions and applications, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
189636-59-7 |
---|---|
Molekularformel |
C11H17O3P |
Molekulargewicht |
228.22 g/mol |
IUPAC-Name |
[methyl-[(2-methylpropan-2-yl)oxy]phosphoryl]oxybenzene |
InChI |
InChI=1S/C11H17O3P/c1-11(2,3)14-15(4,12)13-10-8-6-5-7-9-10/h5-9H,1-4H3 |
InChI-Schlüssel |
PWSGITIZYNONKP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OP(=O)(C)OC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.